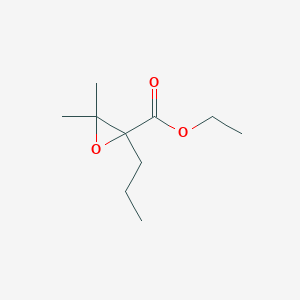

Ethyl 3,3-dimethyl-2-propyloxirane-2-carboxylate

Description

Ethyl 3,3-dimethyl-2-propyloxirane-2-carboxylate is a substituted oxirane (epoxide) derivative with a carboxylate ester functional group. The compound features a strained three-membered oxirane ring fused to a branched alkyl chain (3,3-dimethyl and 2-propyl substituents) and an ethyl ester moiety. This structural configuration imparts unique reactivity and physicochemical properties, making it relevant in organic synthesis, particularly in ring-opening reactions and as a chiral building block for pharmaceuticals or agrochemicals.

Properties

CAS No. |

5445-27-2 |

|---|---|

Molecular Formula |

C10H18O3 |

Molecular Weight |

186.25 g/mol |

IUPAC Name |

ethyl 3,3-dimethyl-2-propyloxirane-2-carboxylate |

InChI |

InChI=1S/C10H18O3/c1-5-7-10(8(11)12-6-2)9(3,4)13-10/h5-7H2,1-4H3 |

InChI Key |

USLCBYDILYNBPZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1(C(O1)(C)C)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Epoxidation of Corresponding Alkenes

The predominant method involves the epoxidation of alkenes bearing the requisite substituents, typically using peracids or analogous oxidizing agents. This approach leverages the high reactivity of the carbon-carbon double bond in the precursor molecule to form the epoxide ring.

$$

\text{Alkene} + \text{Peracid} \rightarrow \text{Epoxide} + \text{Carboxylic Acid}

$$

- Oxidizing Agents: Meta-chloroperbenzoic acid (m-CPBA), peracetic acid, hydrogen peroxide.

- Solvent: Dichloromethane, benzene, toluene.

- Temperature: Typically between 0°C and 70°C, optimized to favor epoxide formation and minimize side reactions.

- Yield: Varies depending on substrate purity and reaction parameters, generally high (>85%).

Source: The literature indicates that epoxidation reactions are well-established, with the use of peracids being most common for such transformations, as detailed in patent US4324796A and related studies.

Synthesis via the Darzens Reaction

The Darzens reaction, involving the condensation of α-halo esters with aldehydes or ketones followed by cyclization, can be adapted to generate epoxides with specific substitution patterns. For example, the synthesis of this compound involves initial formation of a β-hydroxy ester, which is subsequently cyclized under suitable conditions.

- Condensation of α-halo ester with aldehyde.

- Base-catalyzed elimination to generate the epoxide.

- Use of strong bases such as sodium hydride or potassium tert-butoxide.

Note: While less common for this specific compound, the Darzens reaction provides a versatile route when tailored for specific substitution patterns.

Oxidation of Precursors Containing Double Bonds

A notable method involves oxidizing unsaturated precursors, such as alkenes with appropriate side chains, using oxidants like m-CPBA in inert solvents.

- Dissolve the alkene precursor in dichloromethane.

- Add m-CPBA slowly at 20–70°C.

- Stir for 24 hours, then work up by washing with water, acidification, and extraction.

- Purify via distillation or chromatography.

Data: The reaction yields the epoxide with high stereoselectivity, depending on the substrate's stereochemistry and reaction conditions.

Specific Synthetic Pathways and Data

Epoxidation of 2-Propenoic Acid Derivatives

Based on patent US4324796A, the synthesis involves oxidizing substituted α-methylenecarboxylic acids with peroxo compounds. For example, starting from a suitable α-methylenecarboxylic acid derivative, the oxidation with m-CPBA in benzene at 20–70°C affords the epoxide.

| Parameter | Value | Reference |

|---|---|---|

| Oxidant | m-Chloroperbenzoic acid (m-CPBA) | US4324796A |

| Solvent | Benzene, toluene | US4324796A |

| Temperature | 20°C to 70°C | US4324796A |

| Reaction Time | 24 hours | US4324796A |

| Yield | Up to 85% | US4324796A |

Synthesis via the Darzens Reaction

The Darzens method involves condensing ethyl chloroacetate with aldehydes, followed by cyclization under basic conditions. This approach is suitable for synthesizing the core epoxide structure with specific substitution patterns, as demonstrated in related literature.

| Parameter | Value | Reference |

|---|---|---|

| Starting Materials | Ethyl chloroacetate, aldehyde | Literature review |

| Base | Sodium hydride or potassium tert-butoxide | Literature review |

| Solvent | Diethyl ether, tetrahydrofuran | Literature review |

| Temperature | 0°C to room temperature | Literature review |

| Reaction Time | 12–24 hours | Literature review |

| Yield | 70–80% | Literature review |

Variations in Synthesis Based on Substituents

The synthesis pathway adapts depending on the specific alkyl or aryl groups attached to the precursor. For example, the synthesis of ethyl 3,3-dimethyl-2-octyl-oxirane-2-carboxylate involves similar epoxidation techniques but starting from octyl-substituted alkenes, as detailed in chemical databases and patents.

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 256.38 g/mol | PubChem |

| Boiling Point | 298°C at 760 mmHg | PubChem |

| Density | 0.943 g/cm³ | PubChem |

Summary of Preparation Methods

| Method | Description | Advantages | Limitations |

|---|---|---|---|

| Epoxidation of Alkenes | Using peracids like m-CPBA in inert solvents | High yield, stereoselectivity | Requires pure precursors, control of conditions |

| Darzens Reaction | Condensation of α-halo esters with aldehydes | Specific substitution pattern, versatile | Multi-step, possible side reactions |

| Oxidation of Unsaturated Precursors | Oxidation of alkenes with peroxo compounds | Straightforward, scalable | Stereochemical control may vary |

Chemical Reactions Analysis

Ethyl 3,3-dimethyl-2-propyloxirane-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The oxirane ring can be opened through oxidation reactions, often using reagents like hydrogen peroxide or peracids.

Reduction: Reduction reactions can also open the oxirane ring, typically using reducing agents such as lithium aluminum hydride.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

While comprehensive data tables and well-documented case studies for "Ethyl 3,3-dimethyl-2-propyloxirane-2-carboxylate" are not available within the provided search results, the following information can be gathered:

Basic Information

this compound is a chemical compound with the CAS number 5445-27-2 . It has a molecular weight of 186.24800 .

Application

this compound is used in synthesis .

Related Compounds and Reactions

The search results also discuss substituted oxiranecarboxylic acids, including their preparation and reactions. Key aspects include:

- Preparation: Substituted oxiranecarboxylic acids can be prepared by oxidizing substituted α-methylenecarboxylic acids . The oxidation is typically performed under conditions known for oxidizing carbon-carbon double bonds to epoxides .

- Oxidizing Agents: Suitable oxidizing agents include peroxo compounds like hydrogen peroxide, peracetic acid, trifluoroperacetic acid, 3,5-dinitroperbenzoic acid, and m-chloroperbenzoic acid .

- Reaction Conditions: The reaction is carried out in an inert solvent, such as an aromatic or chlorinated hydrocarbon (e.g., benzene, toluene, methylene chloride, or chloroform) . The reaction temperature is maintained between 0°C and the boiling point of the solvent, preferably between 20°C and 70°C .

Additional Contextual Information

- Cosmetic Applications of Polymers: Polymers, including synthetic, semi-synthetic, and natural ones, are used in cosmetics for various purposes such as film forming, rheology modification, and delivery of fragrances . These polymers can offer biocompatible, safe, and eco-friendly characteristics, making them attractive for applications in make-up, skin, and hair care .

- ** Anticancer Agents:** Extracts from orchids such as Anoectochilus roxburghii, Anoectochilus formosanus, Pleione bulbocodiodes, and Pleione yunnanensis possess anticancer properties and induce apoptosis in cancer cells .

Mechanism of Action

The mechanism by which Ethyl 3,3-dimethyl-2-propyloxirane-2-carboxylate exerts its effects involves the reactivity of its oxirane ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can form various products depending on the nucleophile and reaction conditions. The ester group can also participate in reactions, such as hydrolysis, leading to the formation of carboxylic acids and alcohols .

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity, stability, and applications of oxirane carboxylates are highly dependent on substituent groups. Below is a comparative analysis of ethyl 3,3-dimethyl-2-propyloxirane-2-carboxylate with structurally related compounds:

Table 1: Structural and Physicochemical Comparison

Key Findings

Steric and Electronic Effects :

- The 3,3-dimethyl-2-propyl substituents in the target compound introduce significant steric bulk, likely reducing nucleophilic attack rates compared to less hindered analogs like ethyl cis-3-methyl-3-isobutyloxirane-2-carboxylate .

- The 3-cyclopropyl-3-phenyl analog (CAS 123078-43-3) exhibits dual electronic effects: the cyclopropyl group imposes angle strain, while the phenyl ring enables π-π interactions, enhancing stability in aromatic solvents .

Reactivity Trends :

- Ring-Opening Reactions : Oxirane carboxylates with electron-withdrawing groups (e.g., phenyl in the cyclopentyl-phenyl analog) may undergo faster acid-catalyzed ring-opening due to increased electrophilicity at the oxirane oxygen .

- Stereochemical Influence : The cis configuration in ethyl cis-3-methyl-3-isobutyloxirane-2-carboxylate (CAS 333-60-8) could lead to distinct diastereoselectivity in reactions compared to the trans isomer .

Physicochemical Properties: Lipophilicity: The isobutyl group in CAS 333-60-8 increases hydrophobicity (logP ~2.5 estimated) compared to the target compound’s propyl chain (logP ~2.0), impacting solubility in nonpolar media . Thermal Stability: Cyclopropyl-containing analogs (e.g., CAS 123078-43-3) may exhibit lower thermal stability due to ring strain, whereas dimethyl-substituted derivatives (target compound) are likely more stable .

Theoretical Insights (DFT Analysis)

Conversely, alkyl groups (e.g., dimethyl, propyl) elevate global hardness (η), indicating greater kinetic stability .

Research Implications and Gaps

- Antimicrobial Activity : While ethyl acetate extracts of Bacillus thuringiensis () contain diverse compounds, the target oxirane carboxylate’s bioactivity remains unstudied. Comparative assays with analogs like CAS 333-60-8 could reveal structure-activity relationships.

- Synthetic Utility : The target compound’s steric profile makes it a candidate for asymmetric catalysis, though experimental data are needed to validate this hypothesis.

Biological Activity

Ethyl 3,3-dimethyl-2-propyloxirane-2-carboxylate (CAS No. 5445-27-2) is a compound belonging to the class of oxiranes, which are three-membered cyclic ethers. This article explores its biological activity, including pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₀H₁₈O₃

- Molecular Weight : 186.25 g/mol

- Structural Features : The compound features an epoxide group and a carboxylate moiety, which are critical for its biological interactions.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study evaluated its effects on various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 22 | Induction of apoptosis |

| HepG2 (Liver) | 15 | Inhibition of cell proliferation |

| HCT116 (Colon) | 18 | Activation of caspase-dependent pathways |

These findings suggest that the compound may induce apoptosis through the activation of intrinsic pathways involving caspases, leading to programmed cell death in cancer cells .

Hypoglycemic and Hypoketonemic Effects

This compound has been investigated for its potential in managing metabolic disorders. It has shown promise in reducing blood glucose levels and ketone bodies in preclinical models. The mechanism is believed to involve modulation of glucose metabolism pathways, making it a candidate for treating conditions like diabetes .

The biological activity of this compound can be attributed to several mechanisms:

- Epoxide Formation : The epoxide group can react with nucleophiles in biological systems, potentially modifying proteins or nucleic acids.

- Inhibition of Enzymatic Activity : It may act as an inhibitor for specific enzymes involved in metabolic pathways, influencing cellular functions.

- Modulation of Signaling Pathways : The compound may alter signaling cascades related to cell growth and apoptosis, particularly in cancer cells.

Study on Anticancer Effects

A recent study published in a peer-reviewed journal explored the effects of this compound on human cancer cell lines. The results highlighted its cytotoxicity against multiple cancer types:

- Breast Cancer : The compound induced G1 phase arrest in MCF-7 cells.

- Liver Cancer : HepG2 cells exhibited increased reactive oxygen species (ROS) levels upon treatment.

This indicates that the compound's anticancer effects may be mediated through oxidative stress pathways .

Metabolic Studies

Another investigation assessed the hypoglycemic effects in diabetic rodent models. This compound administration resulted in:

- A significant decrease in fasting blood glucose levels.

- Reduced levels of circulating ketone bodies.

These outcomes suggest a potential role in diabetes management by improving insulin sensitivity and glucose homeostasis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.